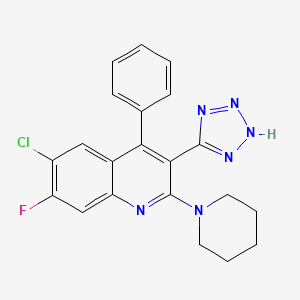![molecular formula C28H37N5O B10834849 2-[1-(methoxymethyl)cyclopentyl]-6-pentyl-4-phenyl-3-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroquinoline](/img/structure/B10834849.png)
2-[1-(methoxymethyl)cyclopentyl]-6-pentyl-4-phenyl-3-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-26 is a small molecular drug known for its role as a fatty acid-binding protein inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders .
Preparation Methods
The synthesis of PMID27109571-Compound-26 involves several steps, including the formation of a macrocyclic structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired molecular configuration. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
PMID27109571-Compound-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID27109571-Compound-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study fatty acid-binding protein inhibition and its effects on metabolic pathways.
Biology: Investigated for its role in modulating cellular processes related to lipid metabolism and energy homeostasis.
Medicine: Explored as a potential therapeutic agent for treating obesity and metabolic disorders.
Industry: Utilized in the development of new drugs targeting fatty acid-binding proteins and related pathways
Mechanism of Action
The mechanism of action of PMID27109571-Compound-26 involves its binding to fatty acid-binding proteins, thereby inhibiting their function. This inhibition disrupts the normal transport and storage of fatty acids within cells, leading to alterations in lipid metabolism and energy balance. The molecular targets and pathways involved include fatty acid-binding protein 5 and related signaling pathways .
Comparison with Similar Compounds
PMID27109571-Compound-26 can be compared with other fatty acid-binding protein inhibitors, such as:
- PMID27109571-Compound-43
- PMID27109571-Compound-44
- PMID27109571-Compound-5
What sets PMID27109571-Compound-26 apart is its unique macrocyclic structure, which enhances its binding affinity and specificity for fatty acid-binding proteins. This uniqueness makes it a valuable lead compound for further drug development and research .
Properties
Molecular Formula |
C28H37N5O |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[1-(methoxymethyl)cyclopentyl]-6-pentyl-4-phenyl-3-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C28H37N5O/c1-3-4-6-11-20-14-15-23-22(18-20)24(21-12-7-5-8-13-21)25(27-30-32-33-31-27)26(29-23)28(19-34-2)16-9-10-17-28/h5,7-8,12-13,20H,3-4,6,9-11,14-19H2,1-2H3,(H,30,31,32,33) |
InChI Key |
OGYHUAQNUJEKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC2=C(C1)C(=C(C(=N2)C3(CCCC3)COC)C4=NNN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834768.png)
![[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834785.png)
![N-cyclopropyl-3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834787.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)

![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834808.png)

![[6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone](/img/structure/B10834814.png)
![1-[[5-Chloro-2-(4-fluorophenyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834821.png)
![1-[(5-Chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834834.png)


![[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834848.png)
